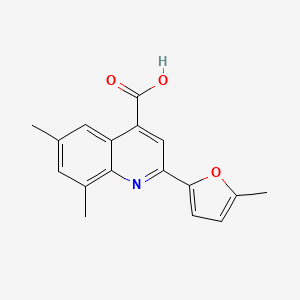

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Description

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with methyl and furan groups .

Properties

IUPAC Name |

6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYQOWNALMYHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several steps, typically starting with the formation of the quinoline core. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinoline derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid possess anticancer properties. Studies have demonstrated that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes . Such properties make it a candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance.

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. The incorporation of such compounds into polymers can improve their mechanical properties and durability under environmental stressors .

Biochemical Probes

Fluorescent Probes

The unique structural features of this compound allow it to be used as a fluorescent probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it useful for tracking cellular processes or studying interactions within biological systems . Such applications are crucial in drug discovery and development.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In another research project, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The furan and methyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid include other quinoline derivatives, such as:

- 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

- 2,5-Dimethyl-3-furoic acid

- N-arylsulfonyl-3-acetylindole derivatives

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the quinoline core with furan and methyl groups in this compound distinguishes it from these similar compounds, providing distinct properties and applications .

Biological Activity

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (CAS No. 438230-57-0) is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure includes a quinoline core, which is known for various pharmacological properties, including anticancer and cardioprotective effects. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C₁₇H₁₅NO₃

- Molecular Weight : 281.31 g/mol

- Boiling Point : Approximately 455.8 °C (predicted)

- Density : 1.243 g/cm³ (predicted)

- pKa : 1.16 (predicted)

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A notable study explored the compound's effects against various cancer cell lines, revealing its potential to inhibit cell proliferation.

| Compound | Cell Line | IC50 (μM) | Effect on Cell Viability (%) |

|---|---|---|---|

| This compound | A549 (lung cancer) | 23.30 ± 0.35 | >70% at 40 μM |

| Other Quinoline Derivatives | Various | <50 | Varies |

The compound demonstrated a preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating its selectivity and potential as an anticancer agent .

Cardioprotective Effects

In addition to its anticancer properties, this quinoline derivative has shown cardioprotective effects in vitro. A study utilized H9c2 cardiomyocytes to assess the protective role of the compound against doxorubicin-induced cardiotoxicity.

| Treatment | Cell Viability (%) | ROS Production (Relative Units) |

|---|---|---|

| Control | 100 | Baseline |

| Doxorubicin Alone | 50 ± 5 | High |

| Doxorubicin + Compound | 81.6 ± 3.7 | Significantly reduced |

The results indicated that co-treatment with doxorubicin and the compound significantly improved cell viability and reduced reactive oxygen species (ROS) production, suggesting a protective mechanism against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced activity. For example, modifications at the para position with nitro or bromo substituents have been shown to improve anticancer efficacy .

Case Studies

-

Study on Doxorubicin-Induced Cardiotoxicity :

- Objective: To evaluate the cardioprotective effects of various quinoline derivatives.

- Findings: Compounds with a quinoline core demonstrated reduced oxidative stress and improved cell viability in cardiomyocytes exposed to doxorubicin.

- Conclusion: The study supports the potential use of this compound in preventing chemotherapy-induced cardiac damage .

-

Anticancer Activity Assessment :

- Objective: To assess the antiproliferative effects of several quinoline derivatives.

- Findings: The compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value that indicates potent activity.

- Conclusion: This highlights its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key structural features of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid that influence its chemical reactivity?

- Methodological Answer : The compound’s reactivity is governed by its quinoline core, carboxylic acid group, and substituents (6,8-dimethyl and 5-methylfuran). The electron-withdrawing carboxylic acid at position 4 enhances electrophilic substitution reactions, while the 5-methylfuran at position 2 introduces steric and electronic effects that influence regioselectivity. Methyl groups at positions 6 and 8 modulate solubility and steric hindrance during synthesis. These features require careful consideration in reaction design, such as protecting the carboxylic acid during alkylation or acylation steps to avoid side reactions .

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Construct the quinoline core via the Gould-Jacobs reaction, using a substituted aniline and diethyl ethoxymethylenemalonate under reflux conditions.

- Step 2 : Introduce the 5-methylfuran moiety via Suzuki-Miyaura coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄), furan-2-ylboronic acid, and optimized temperature (80–100°C) .

- Step 3 : Hydrolysis of ester intermediates to the carboxylic acid using NaOH in methanol/water (10% w/v) at 60–80°C .

- Optimization : Solvent choice (DMF or THF for coupling steps), pH control during hydrolysis, and purification via recrystallization or column chromatography are critical for yields >70% .

Q. How should researchers handle and purify this compound to ensure high yield and purity?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The compound is stable under inert atmospheres but may degrade in humid conditions. Store at 2–8°C in sealed, desiccated containers .

- Purification : After synthesis, neutralize acidic byproducts with NaHCO₃, followed by extraction with ethyl acetate. Recrystallize from ethanol/water (1:3 v/v) or use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) to achieve ≥95% purity .

Advanced Research Questions

Q. How do the methyl and furyl substituents in this compound affect its interaction with biological targets?

- Methodological Answer :

- Methyl Groups : The 6,8-dimethyl groups enhance lipophilicity, improving membrane permeability. This is validated via logP calculations (e.g., XLogP3) and comparative cellular uptake assays .

- Furyl Substituent : The 5-methylfuran moiety engages in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450). Molecular docking studies (AutoDock Vina) and surface plasmon resonance (SPR) can quantify binding affinities (KD values) .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and fluorescence quenching assays to assess conformational changes in target proteins .

Q. What strategies can resolve contradictions in biological activity data observed for quinoline-4-carboxylic acid derivatives with varying substituents?

- Methodological Answer :

- SAR Analysis : Systematically compare analogs (e.g., 6,8-dichloro vs. 6,8-dimethyl derivatives) using standardized assays (e.g., MIC for antimicrobial activity). Apply multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .

- Mechanistic Studies : Use CRISPR-Cas9 knockouts of putative targets (e.g., DNA gyrase) to confirm specificity. For conflicting cytotoxicity data, employ metabolomics (LC-MS) to identify off-target effects .

- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC-UV and adjust activity metrics using internal controls (e.g., doxycycline for antibacterial assays) .

Q. What advanced spectroscopic or crystallographic methods are employed to confirm the structure and conformation of this compound?

- Methodological Answer :

- X-Ray Crystallography : Grow single crystals via slow evaporation from DMSO/ethanol (1:5 v/v). Resolve the structure at 100 K using a Bruker D8 Venture diffractometer (Mo Kα radiation). Refine with SHELXL to confirm bond angles, dihedral angles, and hydrogen bonding networks .

- Spectroscopic Validation :

- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to verify furyl-quinoline connectivity.

- FTIR : Identify carboxylic acid O-H stretch (2500–3000 cm⁻¹) and quinoline C=N (1620 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (Agilent 6545 Q-TOF) confirms the molecular ion ([M+H]⁺, calc. 324.1342; obs. 324.1345) and fragments (e.g., loss of CO₂ at m/z 280) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.